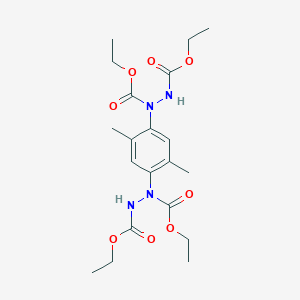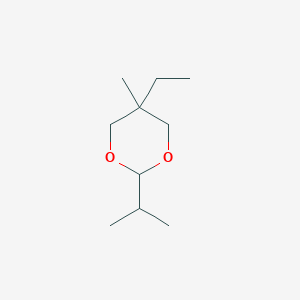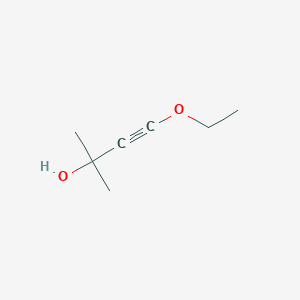
N,N'-Bis(p-acetylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Bis(p-acetylphenyl)urea: is a chemical compound with the molecular formula C17H16N2O3 It is a derivative of urea, where the nitrogen atoms are substituted with p-acetylphenyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(p-acetylphenyl)urea typically involves the reaction of p-acetylphenyl isocyanate with an appropriate amine. One common method is the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This method is efficient and environmentally friendly, producing high yields with high chemical purity.
Industrial Production Methods: Industrial production of N,N’-Bis(p-acetylphenyl)urea may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for economy and ease of execution, often prioritizing resource-efficient and environmentally friendly processes .
化学反応の分析
Types of Reactions: N,N’-Bis(p-acetylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
科学的研究の応用
N,N’-Bis(p-acetylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: It may be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism by which N,N’-Bis(p-acetylphenyl)urea exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
- N,N’-Bis(p-methoxyphenyl)urea
- N,N’-Bis(p-trifluoromethoxyphenyl)urea
- N,N’-Bis(p-chlorophenyl)urea
Comparison: N,N’-Bis(p-acetylphenyl)urea is unique due to its specific acetyl substitution, which may confer distinct chemical and biological properties. For example, the acetyl group may influence the compound’s reactivity, solubility, and interaction with biological targets .
特性
CAS番号 |
20782-48-3 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
1,3-bis(4-acetylphenyl)urea |
InChI |
InChI=1S/C17H16N2O3/c1-11(20)13-3-7-15(8-4-13)18-17(22)19-16-9-5-14(6-10-16)12(2)21/h3-10H,1-2H3,(H2,18,19,22) |
InChIキー |
JUXJZTJLUULZRU-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


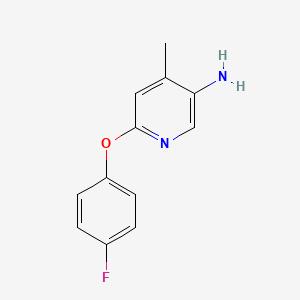

![1-[2-(4-methylphenyl)sulfanylethyl]-7H-purine-6-thione](/img/structure/B14016660.png)
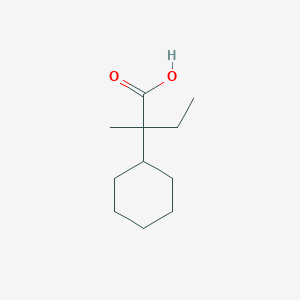
![2'-Chloro-5'-methyl-2,3,5,6-tetrahydrospiro[pyran-4,7'-pyrrolo[3,2-d]pyrimidin]-6'(5'H)-one](/img/structure/B14016675.png)

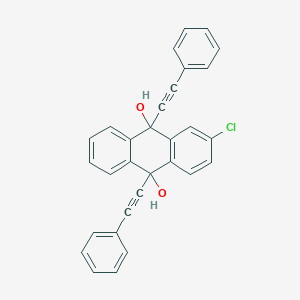
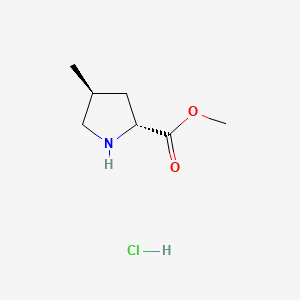
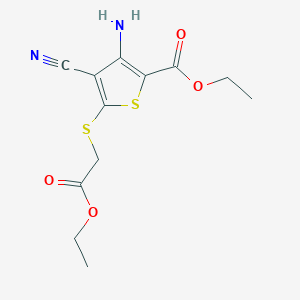
![4-((2-(2-(2-(2-(4-((R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)ethyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione](/img/structure/B14016701.png)
